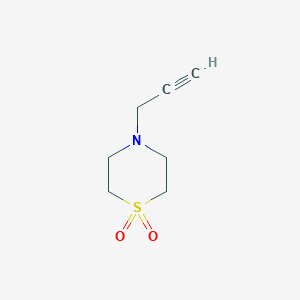

4-Propargylthiomorpholine 1,1-Dioxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Propargylthiomorpholine 1,1-Dioxide and related derivatives often involves copper(I)-catalyzed [3+2] cycloaddition reactions, employing various alkyl halides and sodium azide, showcasing the compound's versatility in forming 1,4-disubstituted 1,2,3-triazoles with significant antimicrobial activity (Battula et al., 2016). Additionally, metal-free procedures have been developed for the regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols (Saikia et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Propargylthiomorpholine 1,1-Dioxide derivatives has been extensively studied through various spectroscopic and analytical techniques. Notably, DFT calculations and X-ray diffraction have been used to confirm the structures of synthesized compounds, providing insights into their conformational stability and reactivity (Sun et al., 2021).

Chemical Reactions and Properties

4-Propargylthiomorpholine 1,1-Dioxide undergoes a wide range of chemical reactions, including [3+2] cycloadditions, Michael addition reactions, and reactions involving sulfonyl azides to produce novel 1,2,3-triazole derivatives with antibacterial and radical scavenging activities (Sreerama et al., 2020). The compound's chemical properties are pivotal in the synthesis of various biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Cardiology and Medical Research .

Summary of the Application

4-Propargylthiomorpholine 1,1-Dioxide has been used in experimental treatments for infarcted areas of the heart in animals . It is a paracrine molecule that has been injected and encapsulated .

Methods of Application or Experimental Procedures

The experimental group was divided into two: one group with infarcted hearts and one group without infarcts . The experimental group with infarcted hearts was treated with 4-Propargylthiomorpholine 1,1-Dioxide while the control group received an injection of saline .

Results or Outcomes

The experimental group treated with 4-Propargylthiomorpholine 1,1-Dioxide had significantly less infarction than the control group . The mechanism of action is not known but it may have reparative effects on cardiac tissue by activating mesenchymal stem cells to produce cardiomyocytes and endothelial cells, or it may have anti-inflammatory effects by inhibiting sulfonic acid release from macrophages in response to inflammation .

Eigenschaften

IUPAC Name |

4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZIZOYSYHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380442 | |

| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propargylthiomorpholine 1,1-Dioxide | |

CAS RN |

10442-03-2 | |

| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

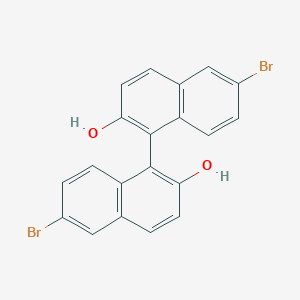

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

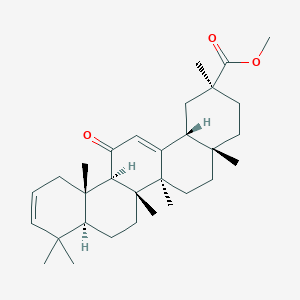

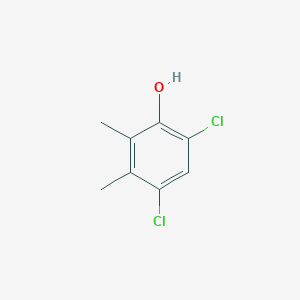

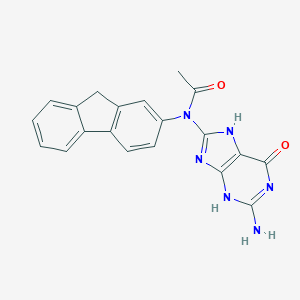

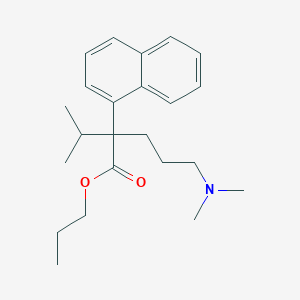

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)